6-Ethyl-4-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-methylquinoline-2-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methylquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
6-Ethyl-4-methylquinoline-2-carboxylic acid has a wide range of scientific research applications:
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s quinoline ring system allows it to interact with DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-methylquinoline-4-carboxylic acid
- 4-Methylquinoline-2-carboxylic acid
- 6-Ethylquinoline-2-carboxylic acid
Uniqueness
6-Ethyl-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-ethyl-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-3-9-4-5-11-10(7-9)8(2)6-12(14-11)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
QRMBSRAJCPKXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.